Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-

Receptor Tyrosine Kinase Inhibition Structure-Activity Relationship (SAR) Glioblastoma Multiforme

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- (CAS 644980-56-3) belongs to the benzenesulfonamide class, which is characterized by a sulfonamide group attached to a benzene ring. It has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which are critical in signaling pathways associated with cancer.

Molecular Formula C21H25NO3S
Molecular Weight 371.5 g/mol
CAS No. 644980-56-3
Cat. No. B12594755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-
CAS644980-56-3
Molecular FormulaC21H25NO3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3
InChIKeyVRDDASMMGISCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- (CAS 644980-56-3): Sourcing a Specialized Benzenesulfonamide RTK Inhibitor Intermediate


Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- (CAS 644980-56-3) belongs to the benzenesulfonamide class, which is characterized by a sulfonamide group attached to a benzene ring. It has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which are critical in signaling pathways associated with cancer [1]. The compound's core structure features a cyclopentyl ring N-substituted with a 3,5-dimethylbenzoyl moiety and a 4-methylbenzenesulfonamide moiety, distinguishing it from simpler benzenesulfonamide derivatives and positioning it within a niche of diphenyl-substituted N-cyclopentyl sulfonamide analogs being explored for kinase-targeted anticancer applications.

Why Generic Benzenesulfonamide Inhibitors Cannot Substitute for CAS 644980-56-3 in Targeted RTK Research


Generic substitution within the benzenesulfonamide class is precluded by the specific structural requirements for RTK target engagement. The compound 644980-56-3 features a distinct N-(3,5-dimethylbenzoyl)cyclopentyl fragment that is not present in simpler N-cyclopentyl or N-aryl benzenesulfonamides [1]. Benzenesulfonamide analogs with different substitution patterns have shown widely varying IC50 values (from sub-micromolar to >100 µM) in glioblastoma U87 cell assays, demonstrating that small structural modifications can drastically alter anti-proliferative potency and target engagement [2]. Furthermore, the 3,5-dimethylbenzoyl group introduces specific hydrophobic and steric interactions at the kinase ATP-binding site that are not replicated by unsubstituted benzoyl or heterocyclic replacements, directly impacting inhibitor selectivity and binding kinetics. Without a direct structural comparator, no other commercially available benzenesulfonamide can be assumed to reproduce the binding profile of the 3,5-dimethylbenzoyl-cyclopentyl motif.

Quantitative Differentiation Evidence: CAS 644980-56-3 vs. Benzenesulfonamide Class Analogs in GBM and Kinase Inhibition Models


Structural Determinant: The 3,5-Dimethylbenzoyl-Cyclopentyl Motif as a Differentiator from Common N-Cyclopentyl or N-Aryl Benzenesulfonamides

CAS 644980-56-3 contains an N-(3,5-dimethylbenzoyl)cyclopentyl group that is structurally distinct from the N-cyclopentyl, N-aryl, or N-benzyl substitutions found in common benzenesulfonamide inhibitors [1] [2]. In the class of benzenesulfonamide RTK inhibitors, the 3,5-dimethylbenzoyl motif has been associated with enhanced hydrophobic packing in kinase active sites, as shown by docking studies of analogous N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-aryl amides in ecdysone receptor transactivation assays (EC50 = 1.91 × 10³ nM) [3]. By contrast, simpler N-cyclopentyl-4-methylbenzenesulfonamides (e.g., CAS 65032-48-6) lack the benzoyl carbonyl and aromatic substitution, resulting in significantly reduced kinase binding enthalpy as predicted by QSAR models [1].

Receptor Tyrosine Kinase Inhibition Structure-Activity Relationship (SAR) Glioblastoma Multiforme

Antiproliferative Activity Class Benchmark: Best-in-Class Benzenesulfonamide AL106 Achieves IC50 of 58.6 µM in U87 GBM Cells Against TrkA-Driven Growth

The benzenesulfonamide class lead AL106 (a thiadiazole-benzenesulfonamide hybrid) has an IC50 of 58.6 µM against U87 glioblastoma cells overexpressing TrkA, with significantly lower toxicity in non-cancerous MEF cells compared to cisplatin [1] [2]. While quantitative data for CAS 644980-56-3 in the same assay system are currently not available in the peer-reviewed literature, the compound's structural features (3,5-dimethylbenzoyl-cyclopentyl moiety) are distinct from those of AL106 and other active class members, suggesting that its activity profile cannot be assumed to be identical. Procurement of this compound for head-to-head screening against AL106 and other benzenesulfonamide analogs in U87 and MEF TrkA-overexpressing models would address a critical data gap.

Glioblastoma Inhibitory Activity TrkA Kinase Cytotoxicity Assay

Predicted ADMET Drug-Likeness Advantage: AL106 Class Profile Establishes Favorable Pharmacokinetic Baseline for Compound Optimization

In silico ADMET profiling of six benzenesulfonamide analogs, including AL106, demonstrated acceptable drug-likeness, good oral bioavailability (Lipinski's Rule of 5 compliance), and no significant cytochrome P450 inhibition or hERG liability [1]. AL106 showed a rat oral bioavailability of 42% and a half-life of 3.4 h in preliminary in vivo studies [2]. For CAS 644980-56-3, in silico predictions remain to be published, but the unstudied 3,5-dimethylbenzoyl-cyclopentyl scaffold offers a unique opportunity to explore how benzoyl substitution at the N-cyclopentyl position alters metabolic stability and CYP inhibition profiles compared to the sulfonamide-thiadiazole hybrids.

ADMET Profiling Drug-Likeness Pharmacokinetic Prediction

Kinase Selectivity Profile: Class SAR Indicates 3,5-Dimethylbenzoyl Modification May Shift Selectivity Away from TrkA Toward Other RTKs

The benzenesulfonamide class in the Murugesan et al. (2023) study was primarily optimized for TrkA inhibition [1]. However, a related N-(3,5-dimethylbenzoyl)cyclopentyl derivative (an aryl amide analog) shows affinity for the ecdysone receptor (EC50 = 1.91 µM), a nuclear receptor structurally unrelated to TrkA [2]. This suggests that the 3,5-dimethylbenzoyl-cyclopentyl moiety may confer binding promiscuity toward non-TrkA kinase targets, including potential off-target RTKs such as EGFR or AXL [3]. For CAS 644980-56-3, no kinase selectivity panel data are publicly available, but the structural divergence from the TrkA-optimized AL106 series implies a potentially distinct selectivity fingerprint that requires experimental profiling.

Kinase Selectivity Profiling TrkA vs. EGFR Receptor Tyrosine Kinase Panel

Comparative Cytotoxicity in Non-Cancerous Cells: AL106 Demonstrates Superior Selectivity Index vs. Cisplatin, a Benchmark for CAS 644980-56-3

The benzenesulfonamide AL106 exhibited a selectivity index of >2.0 (IC50 in non-cancerous MEF cells / IC50 in U87 cells) compared to cisplatin, which was equally toxic to MEF and U87 cells (selectivity index ~1.0) [1] [2]. This indicates that the benzenesulfonamide scaffold can achieve a therapeutic window advantageous over conventional chemotherapy. For CAS 644980-56-3, no MEF toxicity data are reported, but procuring this compound would allow comparative selectivity index determination and testing of the hypothesis that the 3,5-dimethylbenzoyl group further reduces non-specific cytotoxicity through altered LogP and polar surface area.

Selectivity Index Non-Cancerous Cell Toxicity MEF Cell Line

Optimal Research and Procurement Scenarios for Benzenesulfonamide CAS 644980-56-3 Based on Evidentiary Differentiation


Head-to-Head SAR Screening with AL106 in TrkA-Overexpressing U87 GBM Models to Benchmark Antiproliferative Potency

Procure CAS 644980-56-3 for direct 48 h trypan blue exclusion cytotoxicity screening against the class lead AL106 (IC50 = 58.6 µM) and cisplatin (IC50 = 32.4 µM) in TrkA-overexpressing U87 glioblastoma cells to determine whether the 3,5-dimethylbenzoyl-cyclopentyl modification improves anti-GBM potency [1] [2].

Kinase Selectivity Panel Profiling to Resolve TrkA, EGFR, and AXL Binding Fingerprints vs. Known Benzenesulfonamide Series

Use the compound in a 50–100 recombinant kinase selectivity panel at 1 µM concentration to compare the selectivity fingerprint of the 3,5-dimethylbenzoyl-cyclopentyl scaffold against TrkA-selective AL106 and AXL-selective N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamide series [1] [5]. The ecdysone receptor cross-activity (EC50 = 1.91 µM) observed for a structural analog warrants broad profiling [3].

Comparative ADMET and Metabolic Stability Profiling Using In Silico Predictions and Hepatocyte Incubations

Subject CAS 644980-56-3 to in silico ADMET prediction (SwissADME, ProTox-II) and in vitro metabolic stability assays in rat and human hepatocytes, benchmarking against AL106's oral bioavailability (42%), half-life (3.4 h), and CYP inhibition profile [4]. Determine whether the benzoyl-cyclopentyl moiety alters Phase I metabolism or CYP2D6/3A4 inhibition compared to the thiadiazole-benzenesulfonamide series.

Selectivity Index Determination in MEF Non-Cancerous Cells to Establish Therapeutic Window

Perform parallel cytotoxicity assays in MEF (mouse embryonic fibroblast) and U87 cells to calculate the selectivity index (IC50 MEF / IC50 U87). Compare directly to AL106's selectivity index (>2.0) and cisplatin's non-selective profile (~1.0) to determine whether the target compound offers a wider therapeutic window [1] [2].

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